Cas no 343249-40-1 (Cimiracemoside B (C36))

Cimiracemoside B (C36) structure
Cimiracemoside B (C36) structure
Product Name:Cimiracemoside B (C36)
CAS No:343249-40-1
MF:C36H58O9
MW:634.840332508087
CID:6644281
PubChem ID:70697881
Update Time:2024-03-02

Cimiracemoside B (C36) Chemical and Physical Properties

Names and Identifiers

    • 25-o-Methoxycimigenol 3-o-alpha-L-arabinopyranoside
    • 25-O-METHOXYCIMIGENOL 3-O-.ALPHA.-L-ARABINOPYRANOSIDE (24S) (CONSTITUENT OF BLACK COHOSH) [DSC]
    • alpha-L-Arabinopyranoside, (3beta,15alpha,16alpha,23R,24S)-16,23:16,24-diepoxy-15-hydroxy-25-methoxy-9,19-cyclolanostan-3-yl
    • 25-O-METHOXYCIMIGENOL 3-O-.ALPHA.-L-ARABINOPYRANOSIDE
    • 3TG3M7GRP4
    • Cimiracemoside B (C36)
    • Q27135323
    • UNII-3TG3M7GRP4
    • .ALPHA.-L-ARABINOPYRANOSIDE, (3.BETA.,15.ALPHA.,16.ALPHA.,23R,24S)-16,23:16,24-DIEPOXY-15-HYDROXY-25-METHOXY-9,19-CYCLOLANOSTAN-3-YL
    • 25-o-Methoxycimigenol 3-o-alpha-L-arabinopyranoside (24S) (constituent of Black cohosh) [DSC]
    • CHEBI:66702
    • (2S,4aR,5aS,7aR,7bR,8R,10R,11S,12aS,13R,13aS,13bR,15aR)-13-hydroxy-11-(2-methoxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-10,12a-epoxycyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl alpha-L-arabinopyranoside
    • 343249-40-1
    • Inchi: 1S/C36H58O9/c1-18-15-20-27(31(4,5)41-8)45-36(44-20)26(18)32(6)13-14-35-17-34(35)12-11-23(43-28-25(39)24(38)19(37)16-42-28)30(2,3)21(34)9-10-22(35)33(32,7)29(36)40/h18-29,37-40H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28+,29-,32-,33-,34-,35+,36+/m1/s1
    • InChI Key: LAOCOVISLMUJNC-NORDHZMASA-N
    • SMILES: O1[C@H]2[C@@H](C(C)(C)OC)O[C@]31[C@@H]([C@]1(C)[C@@](C)([C@H]3[C@H](C)C2)CC[C@@]23C[C@]42CC[C@@H](C(C)(C)[C@@H]4CC[C@H]31)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O

Computed Properties

  • Exact Mass: 634.40808342g/mol
  • Monoisotopic Mass: 634.40808342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 4
  • Complexity: 1220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 17
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 127Ų
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk